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Tivozanib dosing schedule 21 days on 7 days
off

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tivozanib

CAS No.: 475108-18-0

Cat. No.: S548162

Clinical Dosing Protocol and Administration

The foundational regimen for tivozanib is structured to optimize efficacy while managing tolerability. The

key parameters are summarized in the table below.

Parameter Specification

Standard Dosage 1.34 mg [1]

Frequency Once daily [1]

Administration Orally, with water; without regard to meals [1] [2]
Treatment Cycle 28 days [1]

Active Dosing Period 21 days [1]

Treatment-Free Period 7 days [1]

Available Strengths 1.34 mg, 0.89 mg (for dose reduction) [1]
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Scientific Rationale and Pharmacological Basis

The 21-days-on/7-days-off schedule was established through phased clinical development to balance

continuous target inhibition with patient tolerance.

¢ Mechanism of Action: Tivozanib is a potent and selective inhibitor of Vascular Endothelial Growth
Factor Receptors (VEGFR)-1, -2, and -3 [3] [4] [2]. By blocking VEGF-mediated signaling, it inhibits
angiogenesis and vascular permeability in tumor tissues [4].

* Pharmacokinetic Profile: Tivozanib has an extended plasma half-life of approximately 4.7 days [4].
The intermittent dosing schedule helps manage drug accumulation and associated toxicities while
maintaining efficacy.

¢ Clinical Trial Evolution: Early phase I trials explored a 28-days-on/14-days-off schedule [2].
Subsequent phase lll trials (TIVO-1, TIVO-3) established the 21/7 schedule, which demonstrated
improved progression-free survival and a manageable safety profile [4].

The following diagram illustrates the core mechanism of action and the logical flow from VEGFR inhibition

to the established dosing schedule.
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Dose Modifications and Safety Monitoring

Dose adjustments are critical for managing adverse reactions. The following table outlines common adverse

reactions and modification guidelines.

| Parameter | Details | | :--- | :--- | | Common Adverse Reactions | Fatigue/asthenia, hypertension, diarrhea,
decreased appetite, nausea, dysphonia, hypothyroidism, cough, stomatitis [1]. | | Serious Adverse Reactions
| Hypertension (45% of patients, 22% >Grade 3), hemorrhagic events (11%), cardiac failure (1.6%), arterial
thromboembolism (2.0%), venous thrombotic events (2.4%), GI perforation, proteinuria (8%), RPLS [1]. | |

Dose Reduction Strength | 0.89 mg capsule [1]. | | Key Modifications |

¢ Hypertension: Reduce dose for persistent hypertension not controlled by anti-hypertensives.

Discontinue for severe/uncontrolled hypertension or hypertensive crisis [1].

¢ Proteinuria: Reduce dose or interrupt for moderate to severe proteinuria. Discontinue for nephrotic
syndrome [1].

¢ Other Serious Events: Interrupt or discontinue based on severity for cardiac failure, arterial
thromboembolism, GI perforation, or RPLS [1].

| | Pre-Surgical Management | Withhold for at least 24 days prior to elective surgery [1]. |

The workflow for managing patients on tivozanib, particularly regarding hypertension, can be visualized as

follows.
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Concomitant Medication Considerations

Tivoezanib has a favorable drug interaction profile, but one key interaction requires attention.

e Strong CYP3A4 Inducers: Coadministration with strong inducers (e.qg., rifampin, carbamazepine,
phenytoin) should be avoided, as they may decrease tivozanib plasma concentrations [1] [2].

e CYP3A4 Inhibitors: Unlike some other VEGFR-TKIs, concomitant administration with CYP3A4
inhibitors is permitted, which may simplify medication management for patients on complex regimens

2.

Use in Specific Patient Populations

Dosing must be adjusted for patients with specific clinical characteristics.
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Population Recommendation

| Hepatic Impairment | Moderate impairment: Reduce dose to 0.89 mg once daily [1]. Severe
impairment: Recommended dosage has not been established [1]. | | Renal Impairment | End-stage renal
disease: Recommended dosage has not been established [1]. | | Pregnancy/Lactation | Can cause fetal harm.

Advise use of effective contraception during and for 1 month after treatment. Advise not to breastfeed [1]

[5]. |

Summary and Key Clinical Takeaways

For researchers and clinicians, the key takeaways are:

e The 21/7 schedule is a cornerstone of tivozanib therapy, born from its pharmacokinetics and refined
in clinical trials.

¢ Proactive monitoring for hypertension and other class-specific adverse events is non-negotiable for
safe administration.

e The availability of a lower strength (0.89 mg) and clear guidelines for dose reduction provide a

structured approach to managing toxicity.
« Its high selectivity for VEGFR and favorable drug interaction profile distinguish it within the VEGFR-
TKI class.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Tivozanib dosing schedule 21 days on 7 days off]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548162#tivozanib-dosing-

schedule-21-days-on-7-days-off]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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